molecular formula C21H17N3O5S2 B12144128 methyl 4-[3-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-4-hydroxy-5-oxo-1-(1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-yl]benzoate

methyl 4-[3-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-4-hydroxy-5-oxo-1-(1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-yl]benzoate

Cat. No.: B12144128
M. Wt: 455.5 g/mol
InChI Key: GEMMJIANAHHFLN-UHFFFAOYSA-N
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Description

Methyl 4-[3-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-4-hydroxy-5-oxo-1-(1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-yl]benzoate is a complex organic compound featuring a thiazole ring, a pyrrole ring, and a benzoate ester. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[3-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-4-hydroxy-5-oxo-1-(1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-yl]benzoate involves multiple steps, typically starting with the formation of the thiazole and pyrrole rings. The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides . The pyrrole ring can be synthesized using the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds . The final step involves esterification to form the benzoate ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[3-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-4-hydroxy-5-oxo-1-(1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-yl]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxo derivatives, while reduction can yield hydroxy derivatives .

Scientific Research Applications

Methyl 4-[3-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-4-hydroxy-5-oxo-1-(1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-yl]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-[3-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-4-hydroxy-5-oxo-1-(1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-yl]benzoate involves its interaction with specific molecular targets and pathways. The thiazole and pyrrole rings can interact with enzymes and receptors, leading to various biological effects. The exact mechanism depends on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[3-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-4-hydroxy-5-oxo-1-(1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-yl]benzoate is unique due to its combination of thiazole and pyrrole rings, which confer distinct chemical and biological properties. This combination allows for diverse applications and interactions with various molecular targets .

Properties

Molecular Formula

C21H17N3O5S2

Molecular Weight

455.5 g/mol

IUPAC Name

methyl 4-[3-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-4-hydroxy-5-oxo-1-(1,3-thiazol-2-yl)-2H-pyrrol-2-yl]benzoate

InChI

InChI=1S/C21H17N3O5S2/c1-10-18(31-11(2)23-10)16(25)14-15(12-4-6-13(7-5-12)20(28)29-3)24(19(27)17(14)26)21-22-8-9-30-21/h4-9,15,26H,1-3H3

InChI Key

GEMMJIANAHHFLN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)C2=C(C(=O)N(C2C3=CC=C(C=C3)C(=O)OC)C4=NC=CS4)O

Origin of Product

United States

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